2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone
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Overview
Description
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone is a complex chemical compound with diverse applications in various scientific fields. It boasts a unique combination of functional groups that contribute to its versatile reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone typically involves multi-step procedures. One common route starts with the preparation of the imidazole core followed by the introduction of the benzyl and allylsulfanyl groups. The final step includes the coupling with 2,4,6-trichlorophenylhydrazone under controlled conditions to form the target compound.
Step 1: Synthesis of 1-benzyl-1H-imidazole-5-carbaldehyde
Step 2: Allylation to introduce the allylsulfanyl group
Step 3: Coupling with 2,4,6-trichlorophenylhydrazone
Industrial Production Methods
Industrial production methods may include continuous flow synthesis, where reactants are continuously fed into a reactor, optimizing yield and reducing reaction times. This approach can be scaled for large-scale production, ensuring a high purity level of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized products depending on the conditions.
Reduction: Specific conditions can reduce the compound to simpler or alternative structures.
Substitution: The hydrazone and allylsulfanyl groups provide reactive sites for substitution reactions.
Common Reagents and Conditions
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Catalysts: Used in substitution reactions to facilitate the process.
Major Products
Oxidation products: Resulting from the oxidation of the allylsulfanyl or benzyl groups.
Reduction products: Formed by reducing the hydrazone moiety.
Substitution products: Depend on the nature of the substituent and reaction conditions.
Scientific Research Applications
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone is valuable in several research areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for potential interactions with biological macromolecules.
Medicine: Investigated for possible therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action involves interaction with various molecular targets and pathways. Its hydrazone moiety can form Schiff bases with aldehydes or ketones, affecting biological activities. Additionally, the imidazole ring can interact with proteins and enzymes, altering their functions.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone stands out due to its unique combination of functional groups and the presence of the hydrazone moiety.
List of Similar Compounds
2-(methylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde
2-(ethylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde
2-(benzylsulfanyl)-1H-imidazole-5-carbaldehyde
Each similar compound has distinct reactivity and applications, making this compound a unique chemical entity with broad scientific and industrial implications.
Properties
IUPAC Name |
N-[(E)-(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methylideneamino]-2,4,6-trichloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N4S/c1-2-8-28-20-24-11-16(27(20)13-14-6-4-3-5-7-14)12-25-26-19-17(22)9-15(21)10-18(19)23/h2-7,9-12,26H,1,8,13H2/b25-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZSIQXHKDUCFS-BRJLIKDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NNC3=C(C=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/NC3=C(C=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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